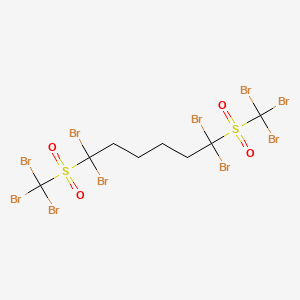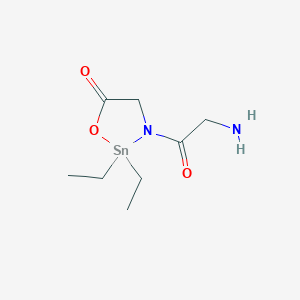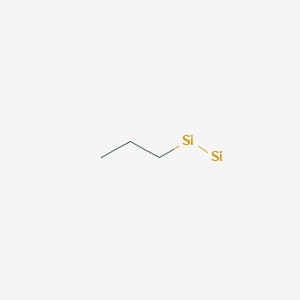
Disilapentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyldisilane is an organosilicon compound with the chemical formula ( \text{C}6\text{H}{16}\text{Si}_2 ) It consists of two silicon atoms connected by a single bond, with each silicon atom bonded to three hydrogen atoms and one propyl group This compound is part of the larger family of silanes, which are silicon analogs of alkanes
準備方法
Synthetic Routes and Reaction Conditions
Propyldisilane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with organolithium or Grignard reagents. For example, the reaction of dichlorosilane with propylmagnesium bromide can yield propyldisilane under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, propyldisilane can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the careful addition of reactants and the use of catalysts to enhance the reaction rate. The final product is purified through distillation or other separation techniques to obtain high-purity propyldisilane.
化学反応の分析
Types of Reactions
Propyldisilane undergoes various chemical reactions, including:
Oxidation: Propyldisilane can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: It can be reduced to form simpler silanes or silicon hydrides.
Substitution: Propyldisilane can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions used.
科学的研究の応用
Propyldisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Propyldisilane derivatives are explored for their potential use in drug delivery systems and as biocompatible materials.
Medicine: Research is ongoing to investigate the use of propyldisilane-based compounds in medical imaging and as therapeutic agents.
Industry: In the industrial sector, propyldisilane is used in the production of silicone polymers, coatings, and adhesives due to its unique properties.
作用機序
The mechanism of action of propyldisilane involves its ability to form stable silicon-carbon and silicon-oxygen bonds. These bonds are crucial for its reactivity and stability. The molecular targets and pathways involved in its reactions depend on the specific application and the functional groups present in the compound.
類似化合物との比較
Propyldisilane can be compared with other similar compounds such as:
Disilane: Consists of two silicon atoms bonded to six hydrogen atoms. It is less complex than propyldisilane and has different reactivity.
Trimethylsilane: Contains three methyl groups attached to a silicon atom. It is more volatile and has different applications.
Tetramethylsilane: Contains four methyl groups attached to a silicon atom. It is commonly used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.
Propyldisilane is unique due to its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
特性
分子式 |
C3H7Si2 |
|---|---|
分子量 |
99.26 g/mol |
InChI |
InChI=1S/C3H7Si2/c1-2-3-5-4/h2-3H2,1H3 |
InChIキー |
OAHUKBQVDNFDBV-UHFFFAOYSA-N |
正規SMILES |
CCC[Si][Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


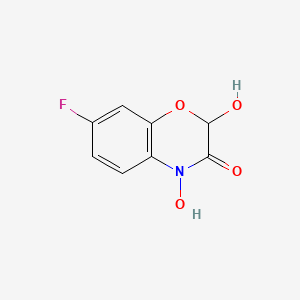
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)

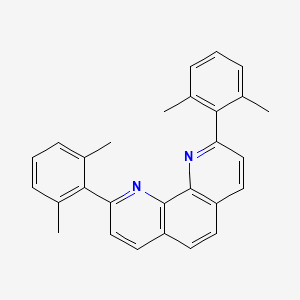
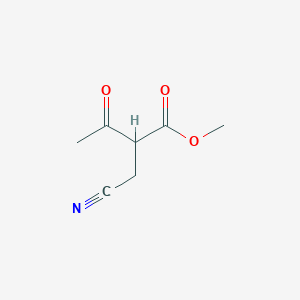
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
dimethylsilane](/img/structure/B14285437.png)
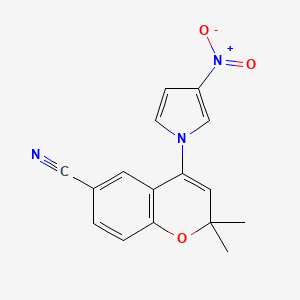
![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)
![Benzenamine, 4-[(trifluoroethenyl)oxy]-](/img/structure/B14285447.png)

